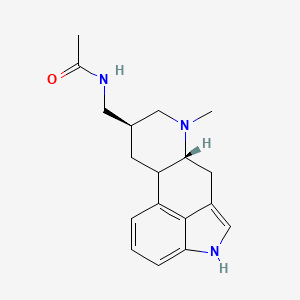
Acetyldihydrolysergamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyldihydrolysergamine is a chemical compound with the molecular formula C18H23N3O. It is a derivative of lysergic acid, which is a naturally occurring compound found in ergot alkaloids. These alkaloids are produced by fungi of the genus Claviceps, most commonly Claviceps purpurea
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyldihydrolysergamine involves multiple steps, starting from lysergic acid. The process typically includes the acetylation of dihydrolysergamine, which is achieved by reacting it with acetic anhydride in the presence of a base such as pyridine . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
Acetyldihydrolysergamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms of lysergic acid derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more reduced forms of the compound .
科学研究应用
Acetyldihydrolysergamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuropharmacology.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of Acetyldihydrolysergamine involves its interaction with specific molecular targets in the body. It primarily affects the central nervous system by binding to serotonin receptors, which are involved in regulating mood, perception, and cognition. This interaction leads to changes in neurotransmitter levels and signaling pathways, resulting in its pharmacological effects .
相似化合物的比较
Similar Compounds
Lysergic Acid: The parent compound from which Acetyldihydrolysergamine is derived.
Dihydrolysergamine: A reduced form of lysergic acid.
Ergotamine: Another ergot alkaloid with similar structural features.
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and alters its interaction with biological targets compared to its parent compounds .
属性
CAS 编号 |
24659-80-1 |
|---|---|
分子式 |
C18H23N3O |
分子量 |
297.4 g/mol |
IUPAC 名称 |
N-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]acetamide |
InChI |
InChI=1S/C18H23N3O/c1-11(22)19-8-12-6-15-14-4-3-5-16-18(14)13(9-20-16)7-17(15)21(2)10-12/h3-5,9,12,15,17,20H,6-8,10H2,1-2H3,(H,19,22)/t12-,15?,17+/m0/s1 |
InChI 键 |
SGZVEWGAZGOWGP-CZZJGDGRSA-N |
手性 SMILES |
CC(=O)NC[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
规范 SMILES |
CC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



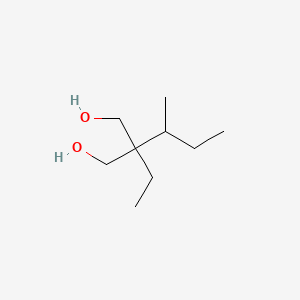

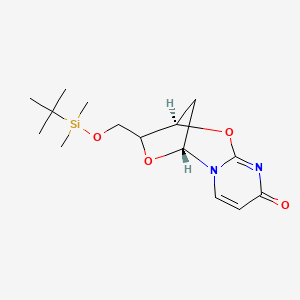


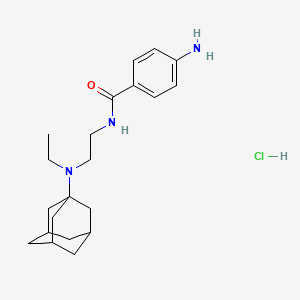
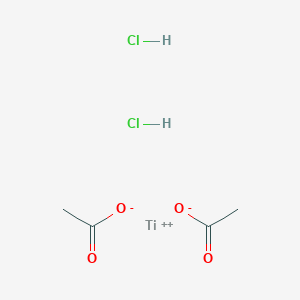
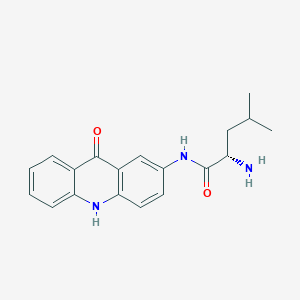

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)
![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)

